3-(benzenesulfonyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c25-20(9-12-30(26,27)18-6-2-1-3-7-18)24-10-4-5-16(14-24)13-19-22-21(23-28-19)17-8-11-29-15-17/h1-3,6-8,11,15-16H,4-5,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFHFQCZFDOFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of several functional groups that contribute to its biological properties:
- Benzenesulfonyl group : Known for enhancing solubility and stability.
- Piperidine ring : Often associated with various pharmacological effects.
- Thiophene and oxadiazole moieties : These heterocycles have been linked to diverse biological activities, including anticancer effects.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- MCF-7 (breast cancer)
A study demonstrated that a related oxadiazole compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance potency against specific cancers .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) : This inhibition can lead to enhanced insulin signaling and potential antidiabetic effects.
- Interaction with Chemokine Receptors : Compounds with similar structures have shown selective agonist properties against chemokine receptor type 4 (CXCR4), which plays a role in cancer metastasis .
- Induction of Apoptosis : Studies suggest that certain oxadiazole derivatives induce apoptosis in cancer cells through mitochondrial pathways.
Study 1: Cytotoxicity Evaluation
In a comparative study involving various oxadiazole derivatives, the compound showed promising results against MCF-7 cells with an IC50 value significantly lower than standard chemotherapy agents like Doxorubicin. This suggests potential as a lead compound for further development in cancer therapy .
Study 2: Molecular Docking Analysis
Molecular docking studies have predicted strong interactions between the compound and various kinase targets involved in cancer progression. The binding affinity was assessed using software tools like AutoDock Vina, indicating favorable interactions at the active sites of relevant kinases such as VEGFR-2 .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Functional Implications of Substituents
- Sulfonyl vs.
- Heterocyclic Variations : Replacing thiophen-3-yl (electron-rich) with chlorophenyl or fluorophenyl (electron-deficient) in could alter binding affinities to targets like serotonin receptors .
- Piperidine vs.
Research Findings and Pharmacological Relevance
- GPCR Targeting : Piperidine-oxadiazole hybrids are prevalent in 5-HT (serotonin) receptor ligands, such as RS100235 (a 5-HT₄ agonist) and rimonabant (a CB1 antagonist) . The target compound’s thiophene-oxadiazole unit may mimic indole or benzofuran motifs in these ligands.
- Metabolic Stability : Sulfonyl groups, as seen in the target compound and , are resistant to oxidative metabolism compared to thioethers or alkyl chains .
- SAR Insights : The 2-fluorophenyl group in demonstrates how halogenation can fine-tune selectivity, a strategy applicable to optimizing the target compound’s activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
